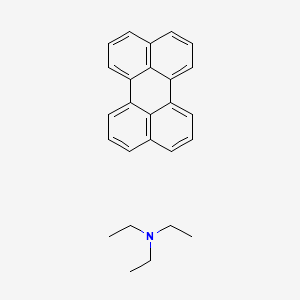
N,N-diethylethanamine;perylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine;perylene: is a compound that combines the properties of an amine (N,N-diethylethanamine) and a polycyclic aromatic hydrocarbon (perylene). N,N-diethylethanamine is a tertiary amine, while perylene is known for its aromaticity and stability. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized through the alkylation of diethylamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.
Perylene: can be synthesized through the cyclization of naphthalene derivatives under high-temperature conditions. The process often involves the use of catalysts such as aluminum chloride or ferric chloride.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the continuous alkylation of diethylamine with ethylene in the presence of a catalyst.
Perylene: is produced through the catalytic cyclization of naphthalene derivatives in large-scale reactors, followed by purification processes such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation reactions to form N,N-diethylacetamide. Perylene can be oxidized to form perylenequinone.
Reduction: Perylene can be reduced to form dihydroperylene under hydrogenation conditions.
Substitution: N,N-diethylethanamine can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N,N-diethylacetamide and perylenequinone.
Reduction: Dihydroperylene.
Substitution: Quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry:
N,N-diethylethanamine: is used as a base in organic synthesis and as a catalyst in various chemical reactions.
Perylene: is used as a precursor for the synthesis of organic semiconductors and dyes.
Biology:
N,N-diethylethanamine: is used in the synthesis of pharmaceuticals and agrochemicals.
Perylene: derivatives are used as fluorescent probes in biological imaging.
Medicine:
N,N-diethylethanamine: is used in the formulation of local anesthetics and other therapeutic agents.
Perylene: derivatives are being explored for their potential use in photodynamic therapy for cancer treatment.
Industry:
N,N-diethylethanamine: is used as a corrosion inhibitor and as an additive in lubricants.
Perylene: is used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
N,N-diethylethanamine:
- Acts as a nucleophile in organic reactions, facilitating the formation of new chemical bonds.
- In biological systems, it can interact with enzymes and receptors, modulating their activity.
Perylene:
- Exhibits strong π-π interactions due to its aromatic structure, making it useful in electronic applications.
- In biological systems, perylene derivatives can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis.
Comparación Con Compuestos Similares
N,N-dimethylethanamine: Similar to N,N-diethylethanamine but with two methyl groups instead of ethyl groups.
N,N-diisopropylethanamine: Similar to N,N-diethylethanamine but with isopropyl groups instead of ethyl groups.
Anthracene: Similar to perylene but with three fused benzene rings instead of four.
Uniqueness:
N,N-diethylethanamine: has a higher nucleophilicity compared to N,N-dimethylethanamine due to the larger ethyl groups.
Perylene: has a more extended π-conjugation system compared to anthracene, resulting in better electronic properties for applications in organic electronics.
Propiedades
Número CAS |
92752-13-1 |
|---|---|
Fórmula molecular |
C26H27N |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;perylene |
InChI |
InChI=1S/C20H12.C6H15N/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-4-7(5-2)6-3/h1-12H;4-6H2,1-3H3 |
Clave InChI |
WQSVBIVXJKFBIF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)
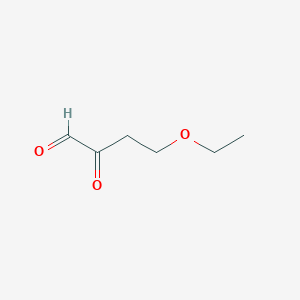
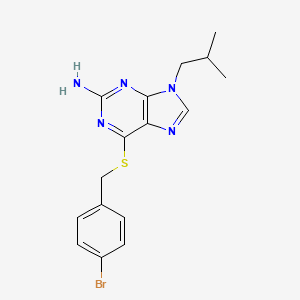

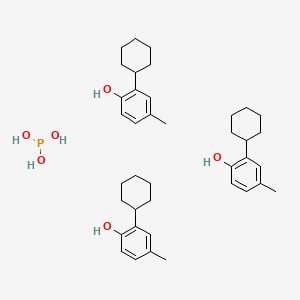


![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
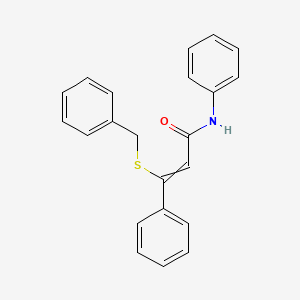
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

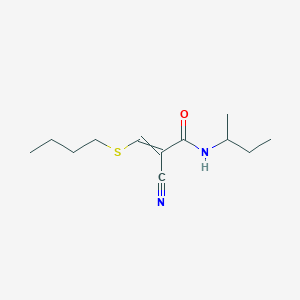
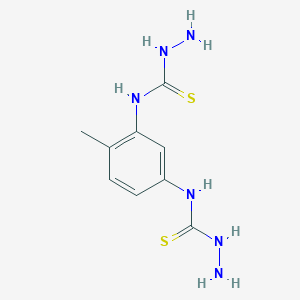
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
